molecular formula C16H14Br2 B8341551 1,4-Dibromo-2,3-diphenyl-2-butene CAS No. 7781-70-6

1,4-Dibromo-2,3-diphenyl-2-butene

Cat. No.: B8341551
CAS No.: 7781-70-6
M. Wt: 366.09 g/mol
InChI Key: LHQCGRPIRYILLZ-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3-diphenyl-2-butene (CAS 7781-70-6) is a brominated aromatic compound with a molecular formula of C16H14Br2 and a molecular weight of 366.09 g/mol . It is characterized by a conjugated system flanked by two phenyl groups and reactive bromine atoms at the 1,4-positions, which confers unique reactivity in various chemical transformations . This structure makes it a valuable intermediate in scientific research. In chemistry, it is primarily used as a building block for the synthesis of more complex organic molecules . Its applications are explored in polymer chemistry due to its potential in cross-coupling reactions . The compound is also investigated in biology and medicine for its potential use in the synthesis of biologically active compounds and pharmaceutical intermediates . The mechanism of action of this compound involves its ability to participate in various chemical reactions, primarily due to the presence of the reactive bromine atoms and the double bond . These functional groups allow the compound to act as an electrophile or participate in coupling reactions, facilitating the formation of new chemical bonds. For researchers, a typical synthesis begins with the UV-induced dimerization of acetophenone to form a pinacol, followed by dehydration to 2,3-diphenyl-2-butene, and finally bromination using N-bromosuccinimide (NBS) to yield the final product . This product is intended for research purposes only and is not approved for human or veterinary use .

Properties

CAS No.

7781-70-6

Molecular Formula

C16H14Br2

Molecular Weight

366.09 g/mol

IUPAC Name

(1,4-dibromo-3-phenylbut-2-en-2-yl)benzene

InChI

InChI=1S/C16H14Br2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

LHQCGRPIRYILLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(CBr)C2=CC=CC=C2)CBr

Origin of Product

United States

Preparation Methods

Step 1: Dimerization of Acetophenone

Acetophenone undergoes UV-induced dimerization in isopropyl alcohol (i-PrOH) and acetic acid (HOAc) under nitrogen. The reaction produces acetophenone pinacol (2,3-dihydroxy-2,3-diphenylbutane) in 96% yield.
Conditions :

  • Reactor : Quartz flask with UV light (3000 Å tubes).

  • Time : 40 hours.

  • Purification : Hexane recrystallization.

Step 2: Dehydration to 2,3-Diphenyl-2-butene

Acetophenone pinacol reacts with triethoxymethane (HC(OEt)₃) and benzoic acid (PhCOOH) under reflux.
Conditions :

  • Temperature : 140°C → 186–196°C (decarboxylation).

  • Yield : 88–96%.

  • Byproduct : Ethanol, removed via distillation.

Step 3: Allylic Bromination with N-Bromosuccinimide (NBS)

2,3-Diphenyl-2-butene undergoes bromination using NBS in carbon tetrachloride (CCl₄) under UV light.
Conditions :

  • Reagent : NBS (1.2 equivalents).

  • Solvent : CCl₄.

  • Yield : 92%.

  • Product : 1,4-Dibromo-2,3-diphenyl-2-butene.

Step 4: Debromination with Sodium Iodide (NaI)

The dibromo intermediate is treated with NaI in hot acetone to yield 2,3-diphenyl-1,3-butadiene, though this step is omitted if retaining bromine is desired.
Conditions :

  • Temperature : Reflux (90 minutes).

  • Yield : 86%.

  • Purification : Hexane extraction and methyl alcohol recrystallization.

Table 1: Summary of Four-Step Synthesis

StepReactionReagents/ConditionsYield
1DimerizationUV (3000 Å), i-PrOH, HOAc96%
2DehydrationHC(OEt)₃, PhCOOH, 186°C88–96%
3BrominationNBS, CCl₄, UV92%
4Debromination (optional)NaI, acetone, reflux86%

Alternative Bromination Strategies

Direct Bromination of 2,3-Diphenyl-2-butene

While NBS is preferred for regioselectivity, molecular bromine (Br₂) can be used in halogenation reactions. However, this method risks over-bromination and requires stringent temperature control.
Conditions :

  • Solvent : CCl₄ or CH₂Cl₂.

  • Temperature : −15°C to 25°C.

  • Challenge : Competing electrophilic addition to double bonds.

Radical Bromination

Radical-initiated bromination using Br₂ and light has been explored but is less efficient (<70% yield) due to side reactions.

Mechanistic Insights

UV-Induced Dimerization

The Rayonet UV reactor (3000 Å tubes) promotes acetophenone dimerization via a radical pathway, forming a pinacol intermediate.

Allylic Bromination with NBS

NBS generates bromine radicals under UV, enabling selective allylic bromination without double-bond addition. The mechanism proceeds via a bromonium ion intermediate, stabilized by the aromatic rings.

Industrial-Scale Considerations

  • Cost Efficiency : NBS is cost-prohibitive for large-scale production; alternatives like Br₂ with radical inhibitors are under investigation.

  • Safety : CCl₄ is phased out due to toxicity; substitutes like CH₂Cl₂ are recommended.

  • Yield Optimization : Recycling unreacted 1,3-butadiene improves process economics.

Comparative Analysis of Methods

MethodAdvantagesDisadvantages
Four-Step SynthesisHigh yield (92%), regioselectiveRequires UV setup, multi-step
Direct BrominationSingle-step, simple reagentsLow yield, over-bromination risk
Radical BrominationScalablePoor selectivity, side products

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,4-Dibromobut-2-ene-2,3-diyl)dibenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted butenes, while oxidation reactions can produce diols .

Scientific Research Applications

1,1’-(1,4-Dibromobut-2-ene-2,3-diyl)dibenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Dibromobut-2-ene-2,3-diyl)dibenzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and a double bond. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Compounds

1,4-Dibromo-2,3-dimethylnaphthalene (CAS 19930-62-2)

  • Structural Differences : The naphthalene core in this compound provides extended aromaticity and rigidity, contrasting with the simpler butene backbone in 1,4-Dibromo-2,3-diphenyl-2-butene.
  • Applications :
    • Pharmaceuticals : Acts as a key intermediate for drug molecules, leveraging bromine’s leaving-group properties in nucleophilic substitutions .
    • Agrochemicals : Used in pesticide synthesis due to its stability under harsh reaction conditions .
  • Reactivity : Bromine atoms in the naphthalene derivative are less sterically hindered, enabling faster cross-coupling (e.g., Suzuki-Miyaura) compared to the butene analog.

1,4-Dibromo-2,5-bis(trifluoromethyl)benzene (CAS 2375-96-4)

  • Structural Differences : Contains trifluoromethyl groups at the 2,5-positions, enhancing electron-withdrawing effects and altering solubility.
  • Regulatory Status : Listed under global chemical regulations (e.g., EU REACH) for restricted use in mixtures ≥1%, reflecting environmental and toxicity concerns .
  • Reactivity : The electron-deficient aromatic ring facilitates electrophilic substitutions, whereas the butene compound’s conjugated system favors addition reactions.

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

  • Functional Groups: Features amino groups adjacent to bromine, enabling chelation and coordination chemistry.

Research Findings and Limitations

  • Synthetic Utility: Brominated butene derivatives like this compound are theorized to serve as dienophiles in Diels-Alder reactions, but experimental validation is lacking in the provided evidence.
  • Environmental Impact : Analogous brominated aromatics (e.g., CAS 2375-96-4) face regulatory scrutiny due to bioaccumulation risks, suggesting similar concerns for the target compound .
  • Knowledge Gaps: Direct studies on this compound’s toxicity, stability, and catalytic applications are absent in the reviewed materials.

Q & A

Q. What are the recommended methods for synthesizing 1,4-Dibromo-2,3-diphenyl-2-butene?

  • Methodological Answer : Synthesis typically involves bromination of a pre-functionalized diene precursor. For example, a Stille or Suzuki coupling reaction may be employed to introduce phenyl groups, followed by regioselective bromination using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under controlled conditions. Catalytic systems such as ruthenium complexes (e.g., Dibromo[(S,S)-XylSKEWPHOS]-based catalysts) can enhance selectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization ensures high purity. Confirm intermediates using 1H^1\text{H}-NMR and mass spectrometry.

Q. How should researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • 1H^1\text{H}- and 13C^{13}\text{C}-NMR : Assign peaks using coupling constants and DEPT experiments to verify substituent positions.
  • X-ray crystallography : Resolve stereochemistry (e.g., torsion angles like C8–C7–C12–C11 = 178.2° in ) to confirm the trans or cis configuration of the double bond .
  • Mass spectrometry (EI/ESI) : Validate molecular weight (C16H12Br2\text{C}_{16}\text{H}_{12}\text{Br}_2, expected m/zm/z = 372.0).

Q. What are the stability considerations for this compound under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal stability : Use thermogravimetric analysis (TGA) to monitor decomposition above 150°C.
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy can track photodegradation (e.g., absorbance shifts at 280 nm).
  • Moisture sensitivity : Perform Karl Fischer titration to quantify water uptake and correlate with structural changes via IR spectroscopy (O–H stretches).

Q. How can common impurities be identified and mitigated during synthesis?

  • Methodological Answer :
  • HPLC-DAD/GC-MS : Detect byproducts (e.g., mono-brominated intermediates or debrominated species) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
  • Recrystallization optimization : Adjust solvent polarity (e.g., toluene/ethanol mixtures) to exclude impurities with differing solubility.

Advanced Research Questions

Q. What reaction mechanisms govern the participation of this compound in cross-coupling catalysis?

  • Methodological Answer : Investigate via kinetic isotope effects (KIE) and DFT calculations:
  • Oxidative addition : Monitor bromine dissociation using 81Br^{81}\text{Br}-NMR or Raman spectroscopy.
  • Transition-state modeling : Use software like Gaussian to simulate Pd(0)/Ni(0)-mediated pathways and compare with experimental rate constants .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :
  • Variable-temperature NMR : Assess dynamic effects (e.g., rotational barriers in C7–C12 bonds) that may obscure NMR signals .
  • Multi-technique validation : Cross-reference X-ray data (e.g., C10–C11–C12–C7 dihedral angles) with solid-state NMR or Raman spectra to reconcile discrepancies .

Q. What computational approaches are suitable for predicting the reactivity of this compound on catalytic surfaces?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Model adsorption energies on metal oxides or graphene using force fields like OPLS-AA.
  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Q. How to design experiments evaluating the compound’s role in asymmetric catalysis?

  • Methodological Answer :
  • Chiral ligand screening : Test phosphine ligands (e.g., DIPSKEWPHOS variants in ) in enantioselective Heck reactions.
  • Circular dichroism (CD) : Monitor chirality transfer to products.
  • Kinetic profiling : Use stopped-flow spectroscopy to measure turnover frequencies (TOF) under varying Br\text{Br}^- concentrations .

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